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molecular formula C12H18O3 B8574439 2-Benzyloxymethyl-2-methyl-1,3-propanediol

2-Benzyloxymethyl-2-methyl-1,3-propanediol

Cat. No. B8574439
M. Wt: 210.27 g/mol
InChI Key: KOQGIHZSLVPISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05808108

Procedure details

A 2 L 3-neck, round-bottom flask, equipped with a reflux condenser, a thermometer, and magnetic stir bar, was charged with 2-isopropyl-5-benzyloxymethyl-5-methyl-1,3-dioxane (48.5 g, 0.183 mol), IN HCI (330 mL), and methanol (600 mL). The mixture was heated to reflux for 3 h, then neutralized with 1N NaOH (~330 mL). The mixture was extracted with CH2Cl2 (600 mL), and the organic layer was separated. The aqueous layer was extracted with 250 mL of CH2 Cl2. The combined organic layer was washed with brine (300 ML), and dried over MgSO4. After removing MgSO4, the solution was concentrated using a rotary evaporator under reduced pressure. The residual oily mixture was purified by column chromatography. It was applied to a column of Silica gel and eluted with 5:1 and 2:3 Hexanes:EtOAc to give 12.5 g of white crystals after removing solvent and drying in vacuo (33% of theory). m.p. (DSC): 54.5° C.; IR (neat): 3280, 2930, 2860, 2840, 1448, 1403, 1354, 1296, 1200, 1150, 1108, 1050, 1021, 990, 962, 892, 727, 688 cm-1 ; 1H NMR (CDC13, 300 Mhz) δ0.84 (s, 3H), 2.92 (s, 2H), 3.45(s, 2H), 3.57 (d, 2H), 3.69 (d, 2H), 4.51 (s, 2H), 7.32 (m, 5H); 13C NMR (CDC13, 75 MHz) δ17.09, 40,77, 67.71, 73.56, 75.49, 127.47, 127.72, 128.43, 137.87.
Name
2-isopropyl-5-benzyloxymethyl-5-methyl-1,3-dioxane
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1[O:9][CH2:8][C:7]([CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([CH3:10])[CH2:6][O:5]1)(C)C.[OH-].[Na+]>CO>[CH2:13]([O:12][CH2:11][C:7]([CH3:10])([CH2:8][OH:9])[CH2:6][OH:5])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-isopropyl-5-benzyloxymethyl-5-methyl-1,3-dioxane
Quantity
48.5 g
Type
reactant
Smiles
C(C)(C)C1OCC(CO1)(C)COCC1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L 3-neck, round-bottom flask, equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (600 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 250 mL of CH2 Cl2
WASH
Type
WASH
Details
The combined organic layer was washed with brine (300 ML)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removing MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oily mixture was purified by column chromatography
WASH
Type
WASH
Details
eluted with 5:1 and 2:3 Hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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